molecular formula C13H17NS B13959172 2-(3,3-Dimethylbutyl)-1,3-benzothiazole CAS No. 481697-67-0

2-(3,3-Dimethylbutyl)-1,3-benzothiazole

Cat. No.: B13959172
CAS No.: 481697-67-0
M. Wt: 219.35 g/mol
InChI Key: YTCXMUUSVVJEPU-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbutyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a 3,3-dimethylbutyl group attached to the benzothiazole ring. Benzothiazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylbutyl)-1,3-benzothiazole typically involves the reaction of 3,3-dimethylbutylamine with 2-chlorobenzothiazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylbutyl)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,3-Dimethylbutyl)-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylbutyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Dimethylbutyl)-1,3-benzothiazole
  • 2-(3,3-Dimethylbutyl)-1,3-benzoxazole
  • 2-(3,3-Dimethylbutyl)-1,3-benzimidazole

Comparison

This compound is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. Compared to its analogs, such as 2-(3,3-Dimethylbutyl)-1,3-benzoxazole and 2-(3,3-Dimethylbutyl)-1,3-benzimidazole, the benzothiazole derivative may exhibit different reactivity and biological activity due to the presence of sulfur in the thiazole ring .

Properties

CAS No.

481697-67-0

Molecular Formula

C13H17NS

Molecular Weight

219.35 g/mol

IUPAC Name

2-(3,3-dimethylbutyl)-1,3-benzothiazole

InChI

InChI=1S/C13H17NS/c1-13(2,3)9-8-12-14-10-6-4-5-7-11(10)15-12/h4-7H,8-9H2,1-3H3

InChI Key

YTCXMUUSVVJEPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC1=NC2=CC=CC=C2S1

Origin of Product

United States

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